Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate
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Overview
Description
Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₂BrClFNaO₂S and a molecular weight of 295.49 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-5-chloro-2-fluorobenzene. This process can be carried out using various sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to sulfide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfonates.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-bromo-2-chloro-1-fluorobenzene-1-sulfinate
- Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfonate
- Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfide
Uniqueness
Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate is unique due to the specific arrangement of halogen atoms and the sulfinate group on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C6H2BrClFNaO2S |
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Molecular Weight |
295.49 g/mol |
IUPAC Name |
sodium;4-bromo-5-chloro-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrClFO2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
UFRCEDIWPBDVDH-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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